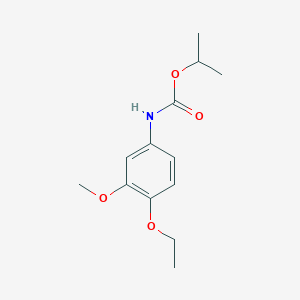
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate is a chemical compound with a complex structure that includes an aromatic ring substituted with ethoxy and methoxy groups, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate typically involves the reaction of 4-ethoxy-3-methoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The aromatic ring and its substituents can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Propan-2-yl (4-methoxyphenyl)carbamate
- Propan-2-yl (4-ethoxyphenyl)carbamate
- Propan-2-yl (3-methoxyphenyl)carbamate
Uniqueness
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s solubility, stability, and interaction with molecular targets compared to similar compounds with only one substituent.
特性
CAS番号 |
87130-07-2 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC名 |
propan-2-yl N-(4-ethoxy-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-11-7-6-10(8-12(11)16-4)14-13(15)18-9(2)3/h6-9H,5H2,1-4H3,(H,14,15) |
InChIキー |
MDBAMSRHCSBPCP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


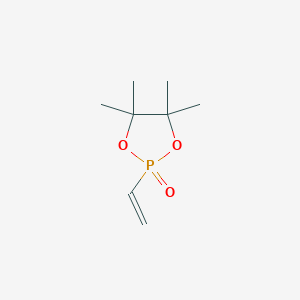
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
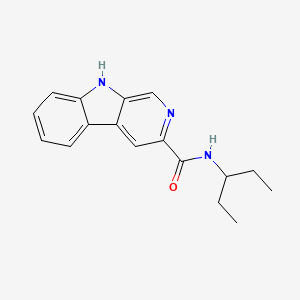
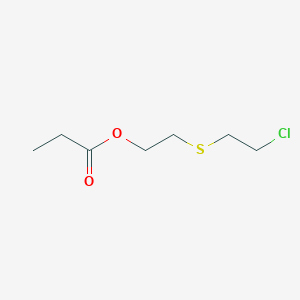

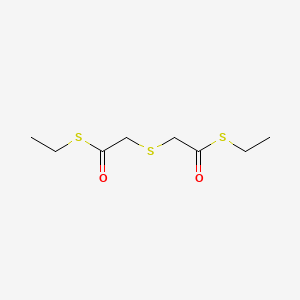


![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
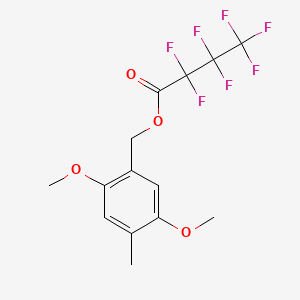
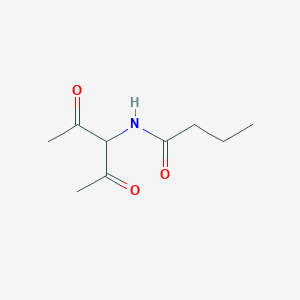
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
